molecular formula C24H20N2O4 B2997251 N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide CAS No. 853889-85-7

N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

Cat. No.: B2997251
CAS No.: 853889-85-7
M. Wt: 400.434
InChI Key: BNJXVNJSUYDLHV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide: is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by its complex structure, which includes an isochromene ring system, an acetamidophenyl group, and a carboxamide functionality.

Scientific Research Applications

N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

It is known that similar compounds, such as acetaminophen, target enzymes likecyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are lipid compounds that mediate a variety of physiological processes and inflammatory responses .

Mode of Action

It is suggested that it may act as apotent and selective reversible inhibitor of COX-2 . This means it binds to the COX-2 enzyme and inhibits its activity, thereby reducing the production of prostanoids. This can lead to a decrease in inflammation and pain .

Biochemical Pathways

The compound likely affects the prostanoid biosynthesis pathway . By inhibiting COX-2, it reduces the conversion of arachidonic acid to prostaglandin H2, a key step in the production of prostanoids. This can lead to downstream effects such as reduced inflammation and pain .

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostanoid production can lead to a decrease in inflammation and pain. This makes the compound potentially useful as an analgesic or anti-inflammatory agent .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and can vary depending on the specific biomolecule involved .

Cellular Effects

N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide can have various effects on cells. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary greatly depending on the cell type and the specific conditions .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Please note: The information provided here is based on the current understanding and available data on this compound. As research progresses, our understanding of this compound may change .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Isochromene Ring: The isochromene ring can be synthesized through a cyclization reaction involving a phenyl-substituted benzaldehyde and a suitable diene.

    Introduction of Acetamidophenyl Group: The acetamidophenyl group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Formation of Carboxamide Functionality: The carboxamide group is typically formed by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamidophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-indomethacin amide: Another compound with a similar acetamidophenyl group but different core structure.

    4-acetamidophenyl acetate: A simpler compound with an acetamidophenyl group and an acetate functionality.

Uniqueness

N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide is unique due to its isochromene ring system, which imparts distinct chemical and biological properties. Its ability to selectively inhibit COX-2 makes it a valuable compound for medicinal research.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-15(27)25-19-8-10-20(11-9-19)26-23(28)17-7-12-21-18(13-17)14-22(30-24(21)29)16-5-3-2-4-6-16/h2-13,22H,14H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJXVNJSUYDLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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